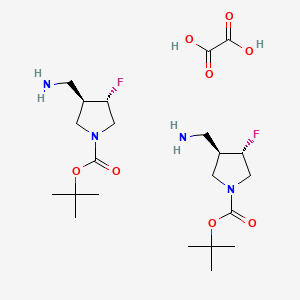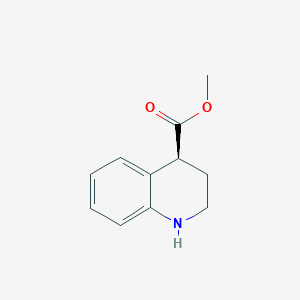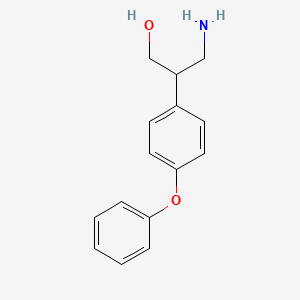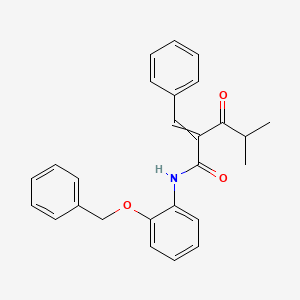
tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Fluoropyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate fluorinated precursors.
Introduction of the Aminomethyl Group: This step usually involves nucleophilic substitution reactions where an aminomethyl group is introduced to the fluoropyrrolidine ring.
Protection with Tert-butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the fluoropyrrolidine ring or the carboxylate group, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Imines, oximes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s fluorinated pyrrolidine ring is of interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicine, the compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R,4S)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate
- tert-butyl (3R,4S)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate
- tert-butyl (3R,4S)-3-(aminomethyl)-4-iodopyrrolidine-1-carboxylate
Uniqueness
Compared to its analogs, tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic properties.
Properties
Molecular Formula |
C22H40F2N4O8 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H19FN2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13;3-1(4)2(5)6/h2*7-8H,4-6,12H2,1-3H3;(H,3,4)(H,5,6)/t2*7-,8-;/m11./s1 |
InChI Key |
RTDASXLQMFEADV-FNTHITNXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN.CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)CN.CC(C)(C)OC(=O)N1CC(C(C1)F)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)

![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
![[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate](/img/structure/B13895115.png)
![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13895124.png)



![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)


